molecular formula C40H33N3O4 B159650 N-FMOC-3-(triphenylmethyl)-L-histidine CAS No. 128545-09-5

N-FMOC-3-(triphenylmethyl)-L-histidine

Cat. No.: B159650
CAS No.: 128545-09-5
M. Wt: 619.7 g/mol
InChI Key: LCDUPKDPUSBXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-FMOC-3-(triphenylmethyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group and the imidazole ring is protected by a triphenylmethyl (trityl) group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC-3-(triphenylmethyl)-L-histidine typically involves the protection of the amino group with the FMOC group and the imidazole ring with the trityl group. The process generally follows these steps:

    Protection of the Amino Group: The amino group of L-histidine is protected using FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine.

    Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-histidine with trityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-FMOC-3-(triphenylmethyl)-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for FMOC removal; TFA in dichloromethane for trityl removal.

    Coupling: DCC or DIC with HOBt or HOAt in solvents like DMF or dichloromethane.

Major Products Formed

    Deprotection: L-histidine with free amino and imidazole groups.

    Coupling: Peptides or peptide derivatives with protected or deprotected histidine residues.

Mechanism of Action

The mechanism of action of N-FMOC-3-(triphenylmethyl)-L-histidine primarily involves its role as a protected amino acid derivative in peptide synthesis. The FMOC and trityl groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide with free functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both FMOC and trityl protecting groups, which provide orthogonal protection for the amino and imidazole groups. This allows for selective deprotection and functionalization, making it highly valuable in complex peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDUPKDPUSBXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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